molecular formula C3H3NO3 B1205460 2,4-Oxazolidinedione CAS No. 2346-26-1

2,4-Oxazolidinedione

Cat. No.: B1205460
CAS No.: 2346-26-1
M. Wt: 101.06 g/mol
InChI Key: COWNFYYYZFRNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Oxazolidinedione (2,4-OD) is a five-membered heterocyclic compound containing an oxygen atom and two nitrogen atoms. It is a versatile building block for the synthesis of a variety of compounds with diverse biological activities. 2,4-OD has been used in several areas of research, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Novel Insulin Sensitizers and Antidiabetic Activities

2,4-Oxazolidinedione derivatives have been explored for their antidiabetic effects. In research conducted by Momose et al. (2002), novel classes of 2,4-oxazolidinediones were synthesized and evaluated for their glucose- and lipid-lowering activities. These compounds demonstrated superior antidiabetic activities compared to 2,4-thiazolidinediones, with one compound showing potent agonistic activity for the peroxisome proliferator-activated receptor gamma (Momose et al., 2002).

Synthesis Methods

Li et al. (2009) described a high yield one-pot methodology for synthesizing 3-unsubstituted-2,4-oxazolidinediones from α-hydroxyesters. This method, involving the in situ generation of carbamates using trichloroacetyl isocyanate, is scalable and does not require chromatographic purification (Li et al., 2009).

Chemical Reactions and Properties

Rekker and Nauta (2010) investigated the reaction of alkali on substituted oxazolidinediones-2,4, observing the formation of N-substituted hydroxyamides and substituted carbamylo-α-hydroxy-acids. This study contributed to understanding the chemical behavior of N-substituted oxazolidinediones under alkaline conditions (Rekker & Nauta, 2010).

Zinc Binding and Enzyme Inhibition

Chrysanthopoulos et al. (2017) discovered a new zinc binding chemotype from screening a nonbiased fragment library, which included 3-unsubstituted 2,4-oxazolidinediones. These compounds showed low micromolar binding affinity to carbonic anhydrase II, a zinc metalloenzyme, suggesting potential for developing alternative classes of inhibitors for such enzymes (Chrysanthopoulos et al., 2017).

Novel Synthesis Methods

Zhang et al. (2015) developed a phosphorus-mediated carboxylative condensation and base-catalyzed cyclization reaction for synthesizing oxazolidine-2,4-diones. This method uses atmospheric carbon dioxide and offers a novel and convenient way to access various oxazolidine-2,4-diones under mild conditions (Zhang et al., 2015).

Mineralocorticoid Receptor Antagonists

Yang et al. (2013) identified novel oxazolidinedione derivatives as potent and selective mineralocorticoid receptor antagonists. The structure-activity relationship studies of these compounds demonstrated excellent mineralocorticoid receptor activity and selectivity, with promising pharmacokinetic properties (Yang et al., 2013).

Future Directions

Oxazolidinones are a recent class of synthetic antibiotics active against a wide spectrum of multidrug-resistant Gram-positive bacteria . Their unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are being discussed . Their biological activity is carefully analyzed, together with the drug delivery systems recently developed to overcome the poor oxazolidinone water solubility .

Biochemical Analysis

Biochemical Properties

2,4-Oxazolidinedione plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with cytochrome P450 isozyme 2C9, which is involved in its metabolism . The compound’s interaction with this enzyme leads to its demethylation, forming active metabolites that contribute to its anticonvulsant properties. Additionally, this compound inhibits T-type calcium currents in thalamic neurons, affecting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect thalamic neurons by reducing T-type calcium currents, which in turn dampens abnormal thalamocortical rhythmicity . This action is crucial in controlling absence seizures. The compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate calcium ion channels, thereby influencing neuronal excitability and neurotransmitter release.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the initiation of bacterial protein synthesis . This inhibition is crucial for its antibacterial activity. Additionally, this compound’s interaction with T-type calcium channels in thalamic neurons inhibits corticothalamic transmission, raising the threshold for repetitive activity and reducing the occurrence of absence seizures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been observed to affect neuronal excitability and neurotransmitter release, highlighting its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls absence seizures by modulating T-type calcium currents . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized in the liver via cytochrome P450 isozyme 2C9 . The compound undergoes demethylation to form active metabolites, which contribute to its anticonvulsant properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use. The interaction with cytochrome P450 enzymes also highlights potential drug-drug interactions that need to be considered in clinical settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. These properties determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with T-type calcium channels and other cellular components . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWNFYYYZFRNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894083
Record name 2,4-Oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-26-1, 12770-97-7
Record name 2,4-Oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2346-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Oxazolidenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Oxazolidinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-OXAZOLIDENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Oxazolidinedione
Reactant of Route 2
Reactant of Route 2
2,4-Oxazolidinedione
Reactant of Route 3
Reactant of Route 3
2,4-Oxazolidinedione
Reactant of Route 4
Reactant of Route 4
2,4-Oxazolidinedione
Reactant of Route 5
Reactant of Route 5
2,4-Oxazolidinedione
Reactant of Route 6
Reactant of Route 6
2,4-Oxazolidinedione
Customer
Q & A

Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?

A: While many 2,4-oxazolidinediones display anticonvulsant activity, this property is not universal within the class. Structural modifications, particularly at the N3 and C5 positions, significantly influence both the potency and mechanism of action [, , ]. For instance, N3-alkylation of hydantoins, a closely related class of compounds, was found to dramatically decrease sodium channel binding affinity [].

Q2: Do 2,4-oxazolidinediones interact with targets other than sodium channels?

A: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to the zinc metalloenzyme carbonic anhydrase II (CA II) with low micromolar affinity []. This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione coordinating to the active site zinc ion, along with hydrogen bonding interactions between the oxazolidinedione ring oxygen and the CA II protein backbone [].

Q3: How does the demethylation of trimethadione contribute to its anticonvulsant effects?

A: Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione), a known anticonvulsant, undergoes metabolic demethylation in the liver to produce 5,5-dimethyl-2,4-oxazolidinedione (DMO) [, ]. While trimethadione itself possesses anticonvulsant properties, research suggests that DMO, its major metabolite, also contributes to the overall anticonvulsant effect. DMO accumulates in the body upon chronic trimethadione administration, reaching levels higher than the parent drug [, ]. DMO itself exhibits anticonvulsant activity against various seizure models, suggesting that it contributes significantly to the therapeutic effect observed with trimethadione [, ].

Q4: What is the significance of 5,5-dimethyl-2,4-oxazolidinedione (DMO) in acid-base balance?

A: DMO, a weak acid, has been extensively used to study intracellular pH regulation [, , , ]. Its ability to passively diffuse across cell membranes in its non-ionized form allows researchers to estimate intracellular pH based on its distribution between intra- and extracellular compartments [, , , ]. Studies have shown that DMO administration can alter acid-base balance. In rats, high doses of DMO led to a decrease in plasma bicarbonate and chloride levels, as well as a decrease in intracellular pH of skeletal muscle []. Similar effects on plasma bicarbonate were observed in dogs []. These findings suggest that DMO can influence both extracellular and intracellular pH, potentially contributing to its anticonvulsant activity [].

Q5: What is the basic chemical structure of this compound?

A5: this compound consists of a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The ring includes a carbonyl group at positions 2 and 4, giving it the characteristic "dione" designation.

Q6: What are the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H3NO3. Its molecular weight is 101.06 g/mol.

Q7: What spectroscopic techniques are used to characterize 2,4-oxazolidinediones?

A: Various spectroscopic methods are employed for the structural elucidation of 2,4-oxazolidinediones, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are particularly useful in determining the stereochemistry and conformation of these compounds [, ]. * High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is widely used to analyze and quantify 2,4-oxazolidinediones and their metabolites in biological samples [, ]. * Gas Chromatography (GC): GC, coupled with electron capture detection (ECD), enables sensitive and selective analysis of 2,4-oxazolidinediones in biological matrices after appropriate derivatization [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.